molecular formula C6H5N3NaO B8348706 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1)

Cat. No.: B8348706
M. Wt: 158.11 g/mol
InChI Key: ZZTYRNGNHWIJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. The presence of the triazole ring fused with the pyridine ring imparts distinctive chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) typically involves the reaction of 1,2,4-triazolo[4,3-a]pyridinium tetrafluoroborates with metal complexes such as rhodium and palladium under mild basic conditions. For instance, the reaction with [RhCl(COD)]2 and [PdCl(allyl)]2 in the presence of triethylamine (Et3N) and tetrahydrofuran (THF) at room temperature yields the corresponding rhodium and palladium complexes .

Industrial Production Methods

Industrial production methods for 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazole or pyridine rings.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like THF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyridine N-oxides, while reduction can produce triazolopyridine derivatives with modified ring structures.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and pathways.

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) can be compared with other similar compounds such as:

The uniqueness of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, sodium salt (1:1) lies in its specific structural arrangement and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C6H5N3NaO

Molecular Weight

158.11 g/mol

InChI

InChI=1S/C6H5N3O.Na/c10-6-8-7-5-3-1-2-4-9(5)6;/h1-4H,(H,8,10);

InChI Key

ZZTYRNGNHWIJFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1.[Na]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The triazole from Procedure 1 (41.2 g., 0.31 mole) was dissolved in a solution of 12.19 g. (0.31 mole) of NaOH in 230 ml. of water at 80°. The solution was then chilled at 5° and left overnight. The resulting precipitate was collected on a filter and dried under reduced pressure, to afford 36.0 g. (75%) of light yellow salt, m.p. 320°. Concentration of the mother liquors afforded an additional 8.3 g. (17%) of salt. The triazole of Procedure 2 was converted to the sodium salt in the same fashion.
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